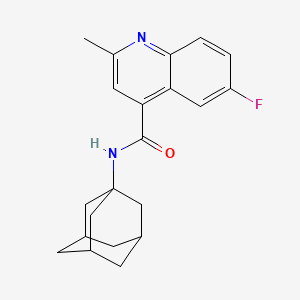
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate, also known as MBBA, is a chemical compound that has been extensively studied in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.32 g/mol. MBBA has been found to have various applications in the field of medicinal chemistry, including as a potential anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate in lab experiments is its potential as an anti-cancer agent. It has been found to be effective against various cancer cell lines and has shown promising results in preclinical studies. However, one of the limitations of using Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions that could be explored in the study of Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate. One area of research could be to investigate its potential as a combination therapy with other anti-cancer agents. Another area of research could be to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate involves the reaction of 4-(1,3-benzoxazole-5-carbonyl)aminobutanoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an S-alkylation mechanism to yield Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate as the final product.
Applications De Recherche Scientifique
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate has been extensively studied for its potential anti-cancer properties. Several studies have shown that it has the ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-12(16)3-2-6-14-13(17)9-4-5-11-10(7-9)15-8-19-11/h4-5,7-8H,2-3,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOUYCUYSVBIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC2=C(C=C1)OC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)

![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)


![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)


![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)

